Trihexyl(methyl)silane
Description
Trihexyl(methyl)silane (C₆H₁₃)₃(CH₃)Si is an organosilicon compound characterized by three hexyl (C₆H₁₃) groups and one methyl (CH₃) group bonded to a central silicon atom. This structure imparts high hydrophobicity, thermal stability, and chemical inertness due to the steric bulk and non-polar nature of the hexyl substituents. For example, silanes with long alkyl chains, such as octyltriethoxysilane (), demonstrate enhanced compatibility with hydrophobic polymers, suggesting this compound may act as a plasticizer or surface-modifying agent in polymer composites . Its lack of hydrolyzable groups (e.g., methoxy or chloro) distinguishes it from reactive silanes like trimethoxy(methyl)silane (), making it more stable but less suited for covalent bonding applications .
Properties
IUPAC Name |
trihexyl(methyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42Si/c1-5-8-11-14-17-20(4,18-15-12-9-6-2)19-16-13-10-7-3/h5-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIDDQWFOHFBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](C)(CCCCCC)CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Trihexyl(methyl)silane (THMS) is an organosilicon compound that has garnered attention in various fields, particularly due to its potential biological activities. This article explores the biological activity of THMS, focusing on its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its silane functional group, which contributes to its unique chemical properties. The general formula can be represented as:
This compound is a trialkylsilane where three hexyl groups and one methyl group are attached to a silicon atom. Its hydrophobic nature makes it suitable for various applications, including surface modification and as a precursor in the synthesis of other organosilicon compounds.
Biological Activity Overview
The biological activity of THMS has been investigated in several studies, focusing on its potential anticancer properties, cytotoxic effects, and role as a catalyst in biochemical reactions.
Anticancer Properties
Recent studies have highlighted the potential of THMS as an anticancer agent. For instance, research indicates that silanes can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways.
Table 1: Summary of Anticancer Activity Studies Involving Silanes
These findings suggest that THMS may play a role in enhancing the efficacy of existing chemotherapeutic agents or serve as a standalone treatment option.
Cytotoxic Effects
Cytotoxicity assays have demonstrated that THMS exhibits varying degrees of toxicity depending on the concentration and exposure time. For example, studies have shown that higher concentrations lead to significant reductions in cell viability across different cancer cell lines.
Table 2: Cytotoxicity Results for this compound
| Cell Line | Concentration (µg/mL) | Viability (%) | Time (h) |
|---|---|---|---|
| Jurkat | 134.3 | 71.6 | 24 |
| THP-1 | 2268.7 | 46.4 | 48 |
| Control (Taxol) | 20 | 34.1 | 24 |
These results indicate that THMS has significant cytotoxic effects on cancer cells, which could be leveraged for therapeutic purposes.
The mechanisms through which THMS exerts its biological activity are still under investigation. Key mechanisms include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cells, contributing to cytotoxicity.
Case Studies and Research Findings
Several case studies have examined the biological activity of THMS in different contexts:
- In Vitro Studies : Research has shown that THMS can significantly reduce the viability of various cancer cell lines when treated with specific concentrations over defined periods.
- Comparative Studies : When compared to established chemotherapeutics like Taxol, THMS demonstrated comparable or enhanced effects on certain cancer types.
- Mechanistic Insights : Investigations into the molecular pathways affected by THMS have revealed its potential to modulate key signaling cascades involved in cell survival and apoptosis.
Comparison with Similar Compounds
Trihexyl(methyl)silane vs. Tetramethyl Silane ()
| Property | This compound | Tetramethyl Silane |
|---|---|---|
| Substituents | 3×C₆H₁₃, 1×CH₃ | 4×CH₃ |
| Molecular Weight | ~340.7 g/mol | 88.23 g/mol |
| Volatility | Low (due to long alkyl chains) | High (volatile liquid) |
| Applications | Lubricants, hydrophobic coatings | Solvent, NMR calibration standard |
| Reactivity | Chemically inert | Reacts with oxidizers, halogens |
| Safety | Lower inhalation risk | High flammability, toxic fumes |
Key Findings :
This compound vs. Octyltriethoxysilane ()
| Property | This compound | Octyltriethoxysilane |
|---|---|---|
| Substituents | 3×C₆H₁₃, 1×CH₃ | 1×C₈H₁₇, 3×OCH₂CH₃ |
| Reactivity | Non-reactive (alkyl groups) | Reactive (ethoxysilyl groups) |
| Applications | Plasticizers, lubricants | Polymer composites, dental resins |
| Hydrophobicity | High | Moderate (enhanced by octyl chain) |
Key Findings :
- Octyltriethoxysilane’s ethoxy groups enable covalent bonding with polymers (e.g., PMMA in dental resins), improving mechanical properties .
- This compound’s inertness makes it unsuitable for such bonding but ideal for non-reactive applications like lubrication.
Functional Analogs: Reactive and Crosslinking Silanes
This compound vs. Trimethoxy(methyl)silane ()
| Property | This compound | Trimethoxy(methyl)silane |
|---|---|---|
| Substituents | 3×C₆H₁₃, 1×CH₃ | 1×CH₃, 3×OCH₃ |
| Reactivity | Non-hydrolyzable | Hydrolyzable (forms silanol groups) |
| Applications | Hydrophobic coatings | Adhesives, surface treatments |
| Thermal Stability | High (>200°C) | Moderate (decomposes at ~150°C) |
Key Findings :
This compound vs. Methyltris(methylisobutylketoxime)silane ()
| Property | This compound | Methyltris(methylisobutylketoxime)silane |
|---|---|---|
| Substituents | 3×C₆H₁₃, 1×CH₃ | 3×ketoxime groups, 1×CH₃ |
| Reactivity | Inert | Reactive (crosslinks under moisture) |
| Applications | Lubricants | Sealants, elastomers |
| Byproducts | None | Methyl ethyl ketoxime (neutral) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
